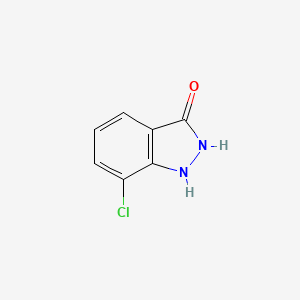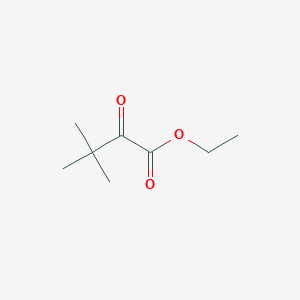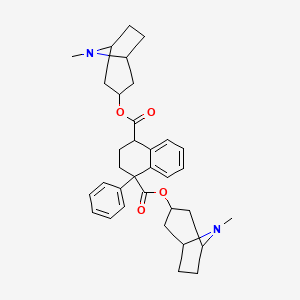
颠茄碱
描述
Belladonna total alkaloids is a member of the class of tropane alkaloids, which are naturally occurring chemical compounds found in plants of the Solanaceae family . . Belladonna total alkaloids is known for its complex structure and significant biological activity.
科学研究应用
Belladonna total alkaloids has a wide range of scientific research applications, including:
Chemistry: Belladonna total alkaloids is used as a model compound in the study of tropane alkaloids and their chemical properties.
Biology: In biological research, belladonnine is studied for its effects on various biological systems and its potential as a bioactive compound.
Medicine: Belladonna total alkaloids has been investigated for its potential therapeutic effects, including its use as an anticholinergic agent.
作用机制
Target of Action
Belladonnine is a tropane alkaloid found in the belladonna plant . The primary targets of belladonnine are the muscarinic receptors . These receptors play a crucial role in the central nervous system and the parasympathetic nervous system .
Mode of Action
Belladonnine acts as a competitive antagonist at muscarinic receptors . It blocks the binding of acetylcholine, a neurotransmitter, to these receptors in the central nervous system and parasympathetic postganglionic muscarinic receptors . This interaction results in a range of physiological changes.
Biochemical Pathways
The antagonistic action of belladonnine on muscarinic receptors affects various biochemical pathways. It leads to the inhibition of secretions such as dry mouth, tachycardia , pupillary dilation and paralysis of accommodation, relaxation of smooth muscles in the gut, bronchi, biliary tract and bladder (urinary retention), and inhibition of gastric acid secretion .
Pharmacokinetics
These properties play a crucial role in the bioavailability of the compound
Result of Action
The molecular and cellular effects of belladonnine’s action include inhibition of secretions , leading to dry mouth, increased heart rate (tachycardia), dilation of pupils and paralysis of accommodation, relaxation of smooth muscles in the gut, bronchi, biliary tract and bladder (urinary retention), and inhibition of gastric acid secretion .
Action Environment
The concentration of belladonnine and its effects can vary due to environmental factors such as geographical area, harvesting season, soil type, and climatic conditions . These factors can influence the compound’s action, efficacy, and stability.
准备方法
Synthetic Routes and Reaction Conditions
Belladonna total alkaloids can be synthesized through the cyclization of apoatropine. The reaction involves the formation of a dimer of atropic acid and N-methyl tropine belladonnate . The specific reaction conditions for this synthesis include the use of appropriate solvents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of belladonnine typically involves the extraction of the compound from plants of the Solanaceae family. The extraction process includes the use of solvents to isolate the alkaloids, followed by purification techniques such as chromatography to obtain pure belladonnine .
化学反应分析
Types of Reactions
Belladonna total alkaloids undergoes various chemical reactions, including:
Oxidation: Belladonna total alkaloids can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert belladonnine into its reduced forms.
Substitution: Belladonna total alkaloids can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of belladonnine include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of belladonnine depend on the type of reaction. For example, oxidation of belladonnine can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
相似化合物的比较
Belladonna total alkaloids is similar to other tropane alkaloids such as atropine, hyoscyamine, and scopolamine. it is unique due to its specific chemical structure and the presence of a cyclized dimer of apoatropine . These structural differences contribute to its distinct biological activity and pharmacological properties.
List of Similar Compounds
- Atropine
- Hyoscyamine
- Scopolamine
- Cocaine (another tropane alkaloid with different pharmacological effects)
Belladonna total alkaloids’s unique structure and properties make it a valuable compound for scientific research and industrial applications.
属性
IUPAC Name |
bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42N2O4/c1-35-23-12-13-24(35)19-27(18-23)39-32(37)30-16-17-34(22-8-4-3-5-9-22,31-11-7-6-10-29(30)31)33(38)40-28-20-25-14-15-26(21-28)36(25)2/h3-11,23-28,30H,12-21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERIGMSHTUAXSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3CCC(C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6CC7CCC(C6)N7C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10965277 | |
| Record name | Belladonnine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10965277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510-25-8 | |
| Record name | Belladonnine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=510-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Belladonnine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10965277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is belladonnine and how is it formed?
A1: Belladonnine is a dimeric alkaloid found in plants of the nightshade family, such as Atropa belladonna (deadly nightshade). It is formed through the dimerization of apoatropine, another alkaloid found in these plants. This process often occurs as a side reaction during the racemization of l-hyoscyamine to produce atropine. []
Q2: Are there analytical methods to detect belladonnine in the presence of other alkaloids?
A2: Yes, several analytical techniques have been employed to detect and quantify belladonnine, even in the presence of other alkaloids.
- Spectrophotometry: This method has been used to determine apoatropine and belladonnine levels in atropine samples. []
- Capillary electrophoresis coupled with mass spectrometry (CE-MS): This technique allows for the separation and identification of various tropane alkaloids, including belladonnine, in complex mixtures like Atropa belladonna leaf extracts. []
Q3: Has the structure of belladonnine been elucidated?
A6: While the exact three-dimensional structure might not be extensively published, researchers have successfully prepared and characterized specific salts of belladonnine, such as the diethochlorides of α- and β-belladonnines, using ion-exchange methods. [] This suggests that the structural elucidation of belladonnine has been achieved to a significant extent.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




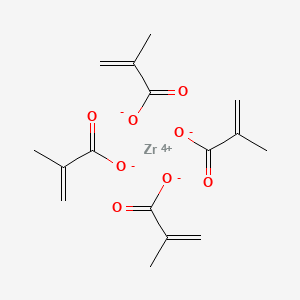
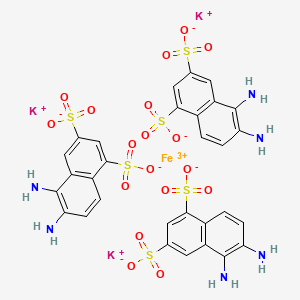
![1-[(2-methoxy-3-methylphenyl)azo]-2-naphthol](/img/structure/B1596577.png)
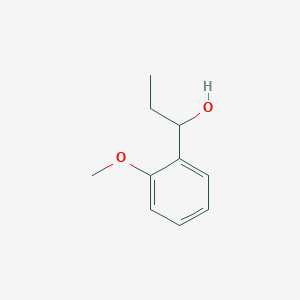
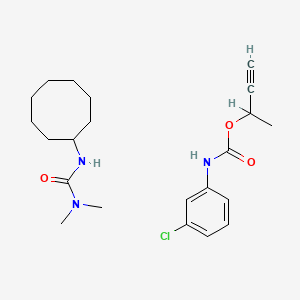
![4-[(4-Chlorobenzyl)oxy]benzoic acid](/img/structure/B1596582.png)

